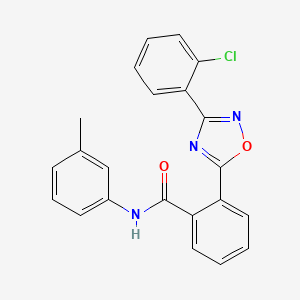
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide is not fully understood. However, studies have shown that this compound works by inhibiting various enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. In addition, this compound has been shown to have antimicrobial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide in lab experiments is its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, making it an attractive target for further research. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide. One potential direction is to further investigate its therapeutic potential for the treatment of cancer, inflammation, and neurological disorders. In addition, future research could focus on optimizing the synthesis method for this compound to make it more accessible for large-scale production. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. This compound has been studied extensively for its potential therapeutic applications, and has shown promise in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound, and to optimize its synthesis method for large-scale production. Overall, the potential of this compound as a lead compound for the development of new drugs makes it an attractive target for further research.
Synthesis Methods
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide involves the reaction of 2-amino-5-chlorobenzophenone with m-toluidine in the presence of phosphorous oxychloride. This reaction leads to the formation of the intermediate, which is then reacted with cyanic acid to form the final product.
Scientific Research Applications
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its antimicrobial and antifungal properties.
properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-7-6-8-15(13-14)24-21(27)16-9-2-3-10-17(16)22-25-20(26-28-22)18-11-4-5-12-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNILOPSYQRRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

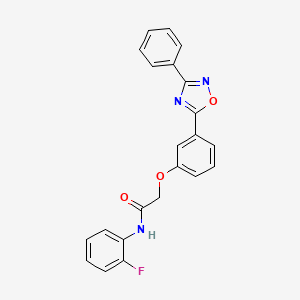
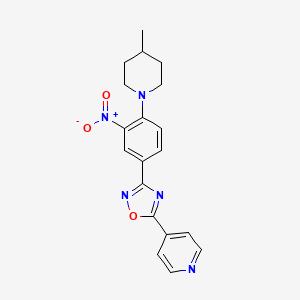
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
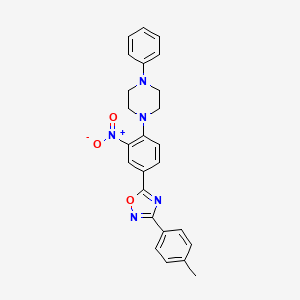

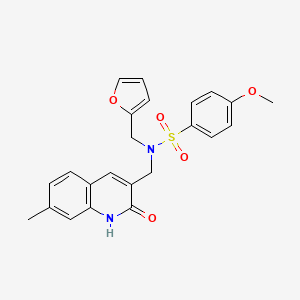

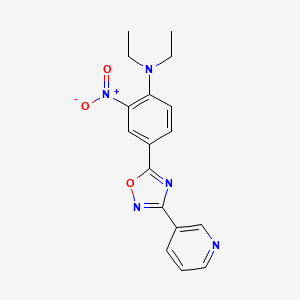
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)


![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)

